molecular formula C17H19BrN2O3 B6123023 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid

1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid

Cat. No.: B6123023
M. Wt: 379.2 g/mol
InChI Key: RNEDFZGSMQUKQD-UHFFFAOYSA-N
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Description

1-[3-(5-Bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid (CAS: 1219580-20-7) is a high-purity chemical compound with the molecular formula C17H19BrN2O3 and a molecular weight of 379.25 g/mol. This synthetically accessible small molecule features a bromo-substituted indole scaffold linked to a piperidine-3-carboxylic acid moiety via a propanoyl chain. The indole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in biologically active compounds and pharmaceuticals, and can be further functionalized using modern synthetic methodologies, including visible light-mediated chemistry . The presence of the carboxylic acid group on the piperidine ring provides a versatile handle for further derivatization or salt formation, while the bromine atom at the indole 5-position offers a reactive site for metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate in drug discovery. Compounds with piperidine carboxylic acid substructures have demonstrated significant research potential in neuroscience, with related analogs reported to exhibit potent and selective antinociceptive effects on dorsal horn neurons in models of inflammation and neuropathy . The structural features of this molecule make it a candidate for designing novel ligands targeting neurological receptors, including opioid and histamine receptors, given that fentanyl-related 4-anilidopiperidine compounds are known to be powerful synthetic opioid analgesics acting as μ-opioid agonists . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[3-(5-bromoindol-1-yl)propanoyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c18-14-3-4-15-12(10-14)5-8-19(15)9-6-16(21)20-7-1-2-13(11-20)17(22)23/h3-5,8,10,13H,1-2,6-7,9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEDFZGSMQUKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC(=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Mixed Carbonate Activation

  • Activate the piperidine carboxylic acid as a mixed carbonate using CDI (1,1'-carbonyldiimidazole) .

  • React with propanoyl-indole in acetonitrile at 60°C for 8 hours.

  • Deprotect the Boc group using HCl/dioxane.

Yield: 78–85%.

Method B: Thionyl Chloride-Mediated Acyl Chloride Formation

  • Convert the carboxylic acid to its acyl chloride using SOCl₂ (3 equiv) at 70–80°C for 4 hours.

  • Couple with propanoyl-indole in DCM with triethylamine.

Yield: 70–75%.

Comparative Table:

MethodReagentsTemperatureYieldPurity
ACDI, AcCN60°C85%98%
BSOCl₂, DCM70–80°C75%95%

Purification and Characterization

Final purification is achieved via preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethanol. Structural confirmation employs:

  • 1H^1H-NMR: Aromatic protons (δ 7.1–7.4 ppm), piperidine methylenes (δ 2.8–3.2 ppm).

  • HRMS: Calculated for C17H19BrN2O3C_{17}H_{19}BrN_2O_3: 379.2 g/mol; Found: 379.1.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors improve efficiency:

  • Propanoylation and coupling steps are performed in flow systems with residence times <30 minutes.

  • Yields increase to 90% due to precise temperature control .

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing indole derivatives exhibit a wide range of biological activities, leading to their investigation in medicinal chemistry. The following are notable applications:

Anticancer Properties

Indole derivatives, including 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid, have shown promise in cancer research due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that the compound may interact with specific molecular targets involved in cancer pathways, although detailed mechanisms require further exploration.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This opens avenues for research into its effects on mood disorders and neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies on similar indole derivatives indicate potential antimicrobial properties. The unique structure of this compound may enhance its efficacy against various bacterial strains.

Potential Applications

Given its promising biological activities, this compound may find applications in:

  • Pharmaceutical Development: As a lead compound for new anticancer or antidepressant drugs.
  • Agricultural Chemistry: Potential use as an antimicrobial agent in crop protection.
  • Material Science: As a precursor for developing novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Key Observations:

  • Indole vs.
  • Linker Flexibility: The propanoyl linker in the target compound offers greater conformational flexibility compared to the rigid methylene group in 1-(1H-Indol-3-ylmethyl)piperidine-4-carboxylic acid .
  • Acid Positioning : Piperidine-3-carboxylic acid derivatives (target compound) may exhibit different solubility and hydrogen-bonding profiles compared to 4-carboxylic acid analogs due to spatial arrangement .

Biological Activity

1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a synthetic compound belonging to the class of indole derivatives. Indole compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article focuses on the biological activity of this specific compound, examining its mechanisms, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C19H24BrN3O3, with a molecular weight of 422.3 g/mol. The structure includes a brominated indole moiety linked to a piperidine ring, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H24BrN3O3
Molecular Weight422.3 g/mol
IUPAC NameEthyl 4-[3-(5-bromoindol-1-yl)propanoylamino]piperidine-1-carboxylate
InChI KeyDYYNVBVOTYVYMT-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)N1CCC(CC1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety has been shown to bind with high affinity to multiple receptors, influencing several biological processes such as:

  • Anticancer Activity : Studies indicate that indole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : The compound exhibits potential antibacterial activity against various pathogens, making it a candidate for further development in antimicrobial therapies.
  • Neuroprotective Effects : Some research suggests that derivatives of this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

Anticancer Activity

A study evaluated the efficacy of several indole derivatives, including those similar to this compound. The results indicated that these compounds demonstrated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .

Antimicrobial Properties

Research focused on the synthesis of indole-based inhibitors revealed that 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine derivatives showed promising antibacterial activity against strains resistant to conventional antibiotics. The mechanism involved the inhibition of bacterial cystathionine γ-synthase, which is critical for bacterial survival .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and variations in the brominated indole structure have been explored to enhance potency and reduce toxicity. For instance, introducing different substituents on the indole ring has been shown to significantly affect biological outcomes .

Q & A

Q. What are the established synthetic routes for 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Coupling of 5-bromoindole with a propanoyl chloride derivative under basic conditions (e.g., NaH in THF or DMF) to form the indole-propanoyl intermediate.
  • Step 2 : Piperidine-3-carboxylic acid is functionalized via acylation or nucleophilic substitution, followed by conjugation to the indole-propanoyl moiety.
  • Optimization : Catalysts like palladium for cross-coupling (e.g., Suzuki reactions) may enhance yield, while continuous flow reactors improve scalability .

Q. How can purity and structural integrity be validated post-synthesis?

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (acetic acid as a solvent) .
  • Characterization :
    • NMR (¹H/¹³C) to confirm proton environments and carbonyl/piperidine connectivity.
    • Mass spectrometry (HRMS/ESI) for molecular weight verification.
    • X-ray crystallography for absolute stereochemical confirmation (if crystalline) .

Q. What preliminary biological assays are recommended to assess activity?

  • In vitro screening :
    • Enzymatic inhibition assays (e.g., kinase or protease targets linked to cancer pathways).
    • Cell viability assays (MTT or ATP-luminescence) using cancer cell lines (e.g., HeLa, MCF-7).
    • Anti-inflammatory activity via COX-2 or NF-κB inhibition assays .

Advanced Research Questions

Q. How does structural modification impact bioactivity?

  • Case Study : Replacing the 5-bromoindole group with a methoxy or methyl substituent reduces steric hindrance, potentially enhancing target binding.
  • Carboxylic acid removal : Analogues lacking the piperidine-3-carboxylic acid group show reduced solubility and altered pharmacokinetics, as seen in structurally related compounds .

Q. What methods resolve contradictions in target engagement data?

  • Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • Structural analysis : Molecular docking (e.g., AutoDock Vina) using the compound’s crystallographic data (e.g., SMILES: CC(=O)c1cn(CC(=O)N2CCC[CH](C2)C(O)=O)c3ccccc13) identifies steric clashes or hydrogen-bond mismatches .

Q. How can metabolic stability and pharmacokinetics be evaluated?

  • In vitro ADME :
    • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS.
    • Microsomal assays : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism.
    • Permeability : Caco-2 cell monolayers predict intestinal absorption .

Q. What strategies optimize reaction yields during scale-up?

  • Process intensification : Transition from batch to continuous flow reactors reduces side reactions (e.g., epimerization) and improves temperature control.
  • Catalyst recycling : Immobilized Pd catalysts in flow systems enhance sustainability and cost-efficiency .

Q. How are structure-activity relationships (SAR) systematically investigated?

  • Library design : Synthesize derivatives with variations at the indole C5 position (e.g., Br → Cl, CF₃) and piperidine carboxylate (e.g., ester vs. amide).
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with IC₅₀ values .

Q. What computational tools predict off-target interactions?

  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify shared motifs with known GPCR or ion channel ligands.
  • Molecular dynamics (MD) : Simulations (GROMACS) assess binding mode stability over time, highlighting potential promiscuity .

Q. How are synthetic byproducts characterized and mitigated?

  • LC-MS/MS : Identify impurities (e.g., de-brominated byproducts or piperidine ring-opened species).
  • Reaction monitoring : In-line FTIR tracks intermediate formation, enabling real-time adjustment of stoichiometry .

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